molecular formula C16H15Cl2NO4 B11688069 2-(2,5-dichlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(2,5-dichlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11688069
M. Wt: 356.2 g/mol
InChI Key: REUNBPLMUCEXFC-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to a phenyl ring. This particular compound features two chlorine atoms and two methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide typically involves the reaction of 2,5-dichlorophenol with 2,4-dimethoxyaniline in the presence of an acylating agent such as acetic anhydride or acetyl chloride. The reaction is usually carried out under reflux conditions in a suitable solvent like dichloromethane or toluene. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of chlorine atoms can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying its effects on biological systems.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: The compound may interact with cellular receptors, modulating their activity.

    Signal Transduction Pathways: The compound may influence various signaling pathways within cells, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide
  • 2-(2,5-dichlorophenoxy)-N-(2,4-dimethoxyphenyl)propionamide
  • 2-(2,5-dichlorophenoxy)-N-(2,4-dimethoxyphenyl)butyramide

Uniqueness

2-(2,5-dichlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups can enhance its lipophilicity and potential interactions with biological targets.

Properties

Molecular Formula

C16H15Cl2NO4

Molecular Weight

356.2 g/mol

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C16H15Cl2NO4/c1-21-11-4-6-13(15(8-11)22-2)19-16(20)9-23-14-7-10(17)3-5-12(14)18/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

REUNBPLMUCEXFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl)OC

Origin of Product

United States

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